molecular formula C11H7N3O2S B14280318 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one CAS No. 140886-43-7

3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one

Cat. No.: B14280318
CAS No.: 140886-43-7
M. Wt: 245.26 g/mol
InChI Key: KMNQXUMZTULRAC-UHFFFAOYSA-N
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Description

3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran ring and a triazole ring with a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzopyran ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran ring.

Scientific Research Applications

3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the benzopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one is unique due to the combination of the benzopyran and triazole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

140886-43-7

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)chromen-2-one

InChI

InChI=1S/C11H7N3O2S/c15-10-7(9-12-11(17)14-13-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H2,12,13,14,17)

InChI Key

KMNQXUMZTULRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=S)NN3

Origin of Product

United States

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